molecular formula C6H14N2O B021127 2,5-Bis(aminomethyl)tetrahydrofuran CAS No. 66918-21-6

2,5-Bis(aminomethyl)tetrahydrofuran

Cat. No. B021127
CAS RN: 66918-21-6
M. Wt: 130.19 g/mol
InChI Key: XEXIPRQHXNUUAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran has been achieved through various methods, including the acid-catalyzed condensation of 2,5-bis(diethylhydroxymethyl)furan with indole and the controlled reaction pathway over Rh/HZSM-5, enhancing the sequence of dehydration–hydrogenation of 2,5-diformylfuran dioxime due to the surface acidity on the HZSM-5 support (Wang et al., 2005); (Xu et al., 2018).

Molecular Structure Analysis

The molecular structure of 2,5-Bis(aminomethyl)tetrahydrofuran has been characterized in several studies. For example, X-ray crystal structures of related compounds reveal insights into the spatial arrangement and bonding interactions within the molecule and its derivatives, contributing to a deeper understanding of its chemical behavior and reactivity (Wang et al., 2005).

Chemical Reactions and Properties

2,5-Bis(aminomethyl)tetrahydrofuran undergoes various chemical reactions, including its use as a monomer in polymerization processes to create novel biobased furan polyesters, showcasing its versatility in synthesizing new materials with potentially valuable applications (Jiang et al., 2014).

Physical Properties Analysis

The physical properties of 2,5-Bis(aminomethyl)tetrahydrofuran-based polyesters, such as molecular weight and structural characteristics, have been thoroughly investigated, indicating the influence of the methylene units in the dicarboxylic segments on the materials' properties (Jiang et al., 2014).

Chemical Properties Analysis

The chemical properties of 2,5-Bis(aminomethyl)tetrahydrofuran, including its reactivity and interaction with various chemical agents, have been explored to synthesize and modify polymers and other materials. This includes its role in the enzymatic polymerization processes and the synthesis of biobased polyesters, highlighting its potential in sustainable material development (Jiang et al., 2014).

Scientific Research Applications

1. Biomass Conversion and Biorefinery

  • Application : 2,5-Bis(aminomethyl)tetrahydrofuran is derived from biomass and has potential applications in the conversion of biomass to fuels, chemicals, and materials .
  • Method : The catalytic hydrogenation of both the aldehyde group and the furan ring in 5-Hydroxymethylfurfural (HMF) forms 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF). A ruthenium catalyst (5 wt. % Ru/C) was used for the aqueous phase hydrogenation of HMF under 7 MPa of H2 pressure .
  • Results : This process provides an excellent selectivity toward both BHMF and BMHTHF .

2. Synthesis of Bio-Based Diol

  • Application : 2,5-Bis(aminomethyl)tetrahydrofuran is a stable bio-based diol with numerous applications as a monomer for bio-materials and fuels .
  • Method : Various synthetic procedures have been developed to produce 2,5-Bis(aminomethyl)tetrahydrofuran .
  • Results : The different synthetic approaches have their own advantages and limitations, and future developments are expected to make this compound part of the biorefinery market .

3. Synthesis of Biomass-Derived Diamines Monomers

  • Application : 2,5-Bis(aminomethyl)tetrahydrofuran can be used in the synthesis of biomass-derived diamines monomers .
  • Method : Specific methodology details were not provided in the source .
  • Results : The work offers an effective methodology for the controlled synthesis of biomass-derived diamines monomers .

Future Directions

The development of facile protocols for the selective synthesis of biomass-derived diamine is a highly desirable pursuit in the field of heterogeneous catalysis . The application of renewable resources to replace fossil resources for the production of primary diamines is highly desired . Therefore, the development of effective methods for the preparation of diamines from bio-based renewable materials is an attractive prospect in view of establishing the sustainable development of societies .

properties

IUPAC Name

[5-(aminomethyl)oxolan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-8)9-5/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXIPRQHXNUUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467021
Record name 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(aminomethyl)tetrahydrofuran

CAS RN

66918-21-6
Record name 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methanesulphonyl chloride (307.8 g, 2.7 mol) is added dropwise to a solution of tetrahydrofuran-2,5-dimethanol (118.8 g, 900 mmol) and of triethylamine (454.5 g, 4500 mmol) in 1.54 L of dichloromethane at 0° C. The reaction medium is maintained at 0° C. for 1 hour, ice-cold water is then added and the organic phase is separated out and washed with 500 mL of dilute (1 M) hydrochloric acid solution. The organic phase is separated out and then washed with 500 mL of saturated aqueous NaHCO3 solution. The organic phase is finally separated out and concentrated to give 236.7 g of (tetrahydrofuran-2,5-diyl)bis(methylene) dimethanesulphonate in the form of a brown oil in a purity equal to 96% (determined by LCMS). Reaction yield: 91.0%. A solution of (tetrahydrofuran-2,5-diyl)bis(methylene) dimethanesulphonate (236.7 g, 821.7 mmol) and NaN3 (270.0 g, 4.1094 mol) in DMSO (1.350 L) is heated at 95° C. and stirred overnight. The reaction medium is added to ice-cold water and extracted with 3 times 700 mL of ethyl acetate. The extracts (phase containing ethyl acetate) are successively washed with water, saturated aqueous NaHCO3 solution and dried overnight on MgSO4 and then filtered to remove the MgSO4. The phase containing the ethyl acetate is concentrated to give 166.5 g of 2,5-bis(azidomethyl)tetrahydrofuran in the form of a brown oil. A mixture of 2,5-bis(azidomethyl)tetrahydrofuran (166.5 g) and of Pd-C (10%, 10.8 g) in methanol (2.7 L) is stirred overnight at room temperature under 1 atm of H2. The reaction medium is filtered and the filtrate is concentrated under vacuum to give 90.0 g of 2,5-bis(aminomethyl)tetrahydrofuran in the form of a yellow oil. The total yield for the 3 successive reactions is 75%. The process for synthesizing 2,5-bis(aminomethyl)tetrahydrofuran gives a 90/10 mixture of the cis/trans isomers according to 13C NMR analysis in deuterated methanol.
Name
2,5-bis(azidomethyl)tetrahydrofuran
Quantity
166.5 g
Type
reactant
Reaction Step One
Quantity
2.7 L
Type
solvent
Reaction Step Two
Name
Quantity
10.8 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Bis(aminomethyl)tetrahydrofuran
Reactant of Route 2
2,5-Bis(aminomethyl)tetrahydrofuran
Reactant of Route 3
2,5-Bis(aminomethyl)tetrahydrofuran
Reactant of Route 4
2,5-Bis(aminomethyl)tetrahydrofuran
Reactant of Route 5
2,5-Bis(aminomethyl)tetrahydrofuran
Reactant of Route 6
2,5-Bis(aminomethyl)tetrahydrofuran

Citations

For This Compound
57
Citations
AC Cope, BC Anderson - Journal of the American Chemical …, 1955 - ACS Publications
Bicyclic tertiary amines (VII and VIII) are formed as the major products in the reaction of ez $-2, 5-bis-(hydroxymethy 1)-tetrahydrofuran ditosylate (I) with dimethylamine and diethylamine…
Number of citations: 5 pubs.acs.org
C Chien Truong, D Kumar Mishra, S Hyeok Ko… - …, 2022 - Wiley Online Library
5‐Hydroxymethylfurfural (5‐HMF), one of the most important platform molecules in biorefinery, can be directly obtained from a vast diversity of biomass materials. Owing to the reactive …
AT Blomquist, A Goldstein - Journal of the American Chemical …, 1955 - ACS Publications
AT Blomquist and Albert Goldstein Many-membered Carbon Rings. VIII. cis-trans Isomers of 1,3-Cyclodecadiene1 Page 1 998 A. T. Blomquist and Albert Goldstein Vol. 2,5-Bis-(…
Number of citations: 25 pubs.acs.org
K Naemura, Y Hokura, Y Kanda, M Nakazaki - Chemistry Letters, 1985 - journal.csj.jp
The title azacrown ether, which was synthesized using (+)-(2S,5S)-trans-2,5-bis(aminomethyl)tetrahydrofuran and (+)-(2S,5S)-trans-2,5-bis(hydroxymethyl)tetrahydrofuran as the C 2 …
Number of citations: 7 www.journal.csj.jp
VM Chernyshev, OA Kravchenko… - Russian Chemical …, 2017 - iopscience.iop.org
5-Hydroxymethylfurfural (HMF) is an important versatile reagent, a so-called platform chemical, that can be produced from plant biomass compounds: hexose carbohydrates and …
Number of citations: 116 iopscience.iop.org
CC Truong, DK Mishra, YW Suh - ChemSusChem, 2023 - Wiley Online Library
5‐Hydroxymethylfurfural (5‐HMF) represents a well‐known class of lignocellulosic biomass‐derived platform molecules. With the presence of many reactive functional groups in the …
NR Jang, HR Kim, CT Hou… - Polymers for advanced …, 2013 - Wiley Online Library
Novel biobased crosslinked polymer networks were prepared from vegetable oil with 2,5‐furan diacrylate as a difunctional stiffener through UV photopolymerization, and the …
Number of citations: 41 onlinelibrary.wiley.com
M Cai, S Ding, B Gibbons, X Yang… - Chemical …, 2020 - pubs.rsc.org
Electrochemical oxidation of 5-hydroxymethylfurfural (HMF) is a promising synthetic route for 2,5-furandicarboxylic acid (FDCA) production. Here, we prepared a nickel(II)-modified …
Number of citations: 33 pubs.rsc.org
Y Zhang, T Li, Z **e, J Han, J Xu… - Industrial & Engineering …, 2017 - ACS Publications
Novel biobased multiblock polyesters poly(2,5-furandimethylene succinate)-b-poly(butylene succinate) (PFS-PBS) containing PFS and PBS blocks were synthesized in a full …
Number of citations: 33 pubs.acs.org
J Artz, R Palkovits - ChemSusChem, 2015 - Wiley Online Library
The base‐free aqueous‐phase oxidation of 5‐hydroxymethylfurfural (HMF) to 2,5‐furandicarboxilic acid (FDCA) was performed at 140 C and 20 bar of synthetic air as the oxidant. Ru …

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